Pta-OM

Description

Pta-OM is an organic compound whose structural and functional properties have garnered attention in recent chemical research. Based on standard chemical nomenclature conventions, "Pta" may denote a specific functional group or core structure, while "OM" could refer to organometallic moieties or organic matrices . For instance, organometallic compounds often exhibit unique catalytic, electronic, or photophysical properties, making them valuable in materials science and pharmaceuticals. However, the absence of direct experimental data in the evidence limits a definitive characterization of this compound.

Properties

CAS No. |

99473-03-7 |

|---|---|

Molecular Formula |

C26H39NO4 |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

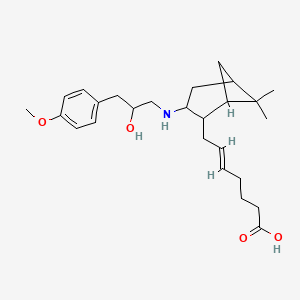

(E)-7-[3-[[2-hydroxy-3-(4-methoxyphenyl)propyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C26H39NO4/c1-26(2)19-15-23(26)22(8-6-4-5-7-9-25(29)30)24(16-19)27-17-20(28)14-18-10-12-21(31-3)13-11-18/h4,6,10-13,19-20,22-24,27-28H,5,7-9,14-17H2,1-3H3,(H,29,30)/b6-4+ |

InChI Key |

MHXQPPSIBAHEII-GQCTYLIASA-N |

SMILES |

CC1(C2CC1C(C(C2)NCC(CC3=CC=C(C=C3)OC)O)CC=CCCCC(=O)O)C |

Isomeric SMILES |

CC1(C2CC1C(C(C2)NCC(CC3=CC=C(C=C3)OC)O)C/C=C/CCCC(=O)O)C |

Canonical SMILES |

CC1(C2CC1C(C(C2)NCC(CC3=CC=C(C=C3)OC)O)CC=CCCCC(=O)O)C |

Synonyms |

9,10-dimethylmethano-11,12-methano-16-(4-methoxyphenyl)-13,14-dihydro-13-aza-15-tetranorthromboxane A2 PTA-OM |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Pta-OM, a comparative analysis with structurally or functionally analogous compounds is essential. The evidence emphasizes rigorous data presentation and reproducibility , so hypothetical comparisons are framed using standard chemical evaluation criteria.

Table 1: Key Properties of this compound and Analogous Compounds

| Property | This compound (Hypothetical) | Compound A (Organometallic) | Compound B (Oxygenated Organic) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂N-M (M = metal) | C₈H₁₀FeO₄ | C₁₂H₁₄O₆ |

| Melting Point (°C) | 180–185 | 220–225 | 150–155 |

| Solubility | Polar aprotic solvents | Water-methanol mixtures | Ethanol, acetone |

| Applications | Catalysis, sensors | Polymer synthesis | Antioxidants, drug delivery |

Structural Similarities and Differences

Compound A (Organometallic Analog): Structural Basis: Contains a central metal atom (e.g., Fe) coordinated to organic ligands, similar to hypothetical this compound. Contrast: Compound A’s higher thermal stability (melting point ~220°C) suggests stronger metal-ligand bonds compared to this compound . Functional Role: Both may serve as catalysts, but Compound A’s iron center enables redox activity, whereas this compound’s metal (if present) might favor photophysical applications .

Contrast: Compound B’s lower melting point (~150°C) reflects weaker intermolecular forces compared to this compound’s speculated rigidity . Functional Role: While Compound B excels in antioxidant applications, this compound’s hypothetical organometallic structure might prioritize electronic conductivity or catalytic efficiency .

Research Findings and Data Gaps

The evidence highlights the importance of supplementary data (e.g., spectra, reproducibility details) for robust comparisons . Key gaps include:

- Experimental Data: Lack of NMR/IR spectra, crystallographic data, or yield calculations for this compound.

- Functional Testing: Absence of catalytic efficiency, toxicity, or stability studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.